molecular formula C11H12NO2- B14215501 N-(3-Oxobutan-2-yl)benzenecarboximidate CAS No. 831218-16-7

N-(3-Oxobutan-2-yl)benzenecarboximidate

Cat. No.: B14215501
CAS No.: 831218-16-7
M. Wt: 190.22 g/mol
InChI Key: PYLGVRCYAIRMBQ-UHFFFAOYSA-M
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Description

N-(3-Oxobutan-2-yl)benzenecarboximidate is a carboximidate derivative featuring a benzene ring linked to an imidate group substituted with a 3-oxobutan-2-yl moiety. The compound’s ketone group and imidate functionality make it a candidate for applications in metal-catalyzed C–H activation and heterocyclic synthesis, similar to other benzenecarboximidates .

Properties

CAS No.

831218-16-7

Molecular Formula

C11H12NO2-

Molecular Weight

190.22 g/mol

IUPAC Name

N-(3-oxobutan-2-yl)benzenecarboximidate

InChI

InChI=1S/C11H13NO2/c1-8(9(2)13)12-11(14)10-6-4-3-5-7-10/h3-8H,1-2H3,(H,12,14)/p-1

InChI Key

PYLGVRCYAIRMBQ-UHFFFAOYSA-M

Canonical SMILES

CC(C(=O)C)N=C(C1=CC=CC=C1)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Oxobutan-2-yl)benzenecarboximidate typically involves the reaction of benzenecarboximidate with 3-oxobutan-2-yl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and advanced purification systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(3-Oxobutan-2-yl)benzenecarboximidate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The benzenecarboximidate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

N-(3-Oxobutan-2-yl)benzenecarboximidate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-Oxobutan-2-yl)benzenecarboximidate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name Key Functional Groups Substituents/Modifications
N-(3-Oxobutan-2-yl)benzenecarboximidate Benzenecarboximidate, 3-oxobutanyl group Ketone at β-position
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () Benzamide, hydroxyl, tertiary alcohol 3-methylbenzoyl, hydroxy-dimethylethyl
2,3,4-Trimethoxy-N-[3-(2-phenylethyl)-oxadiazol-3-ium-5-yl]benzenecarboximidate () Benzenecarboximidate, oxadiazolium, trimethoxy Trimethoxybenzene, phenylethyl-oxadiazole
Methyl 2-benzoylamino-3-oxobutanoate () Benzoylamino, keto-ester Methyl ester, benzoylamino group

Key Observations :

  • The target compound’s 3-oxobutanyl group distinguishes it from ’s hydroxyl-tertiary alcohol and ’s oxadiazolium ring. The ketone may enhance coordination with metal catalysts compared to ether or amide groups .
  • ’s trimethoxy substituents increase lipophilicity (implied by LogP), whereas the target compound’s ketone could improve solubility in polar solvents .

Physicochemical and Application Comparison

Property/Application This compound
LogP (Predicted) Moderate (ketone reduces lipophilicity) Higher (hydrophobic tertiary alcohol) High (trimethoxy, oxadiazole)
Catalytic Use Rh(III)-catalyzed C–H amidation N,O-bidentate directing group Not reported
Pharmaceutical Potential Unclear (research focus on synthesis) Unlikely (directing group use) Sydnone imine derivatives (bioactive)

Research Findings :

  • Catalytic Efficiency : Alkyl benzenecarboximidates (e.g., target compound) enable Rh(III)-catalyzed C–H amidation with arylsulfonylazides, outperforming hydrazones in selectivity .
  • Heterocyclic Synthesis : ’s analog forms indazole derivatives under Cu(II) catalysis, suggesting the target compound’s ketone could stabilize intermediates in similar pathways .

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